molecular formula C27H36N6O3S B1684426 Fedratinib CAS No. 936091-26-8

Fedratinib

Cat. No.: B1684426
CAS No.: 936091-26-8
M. Wt: 524.7 g/mol
InChI Key: JOOXLOJCABQBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fedratinib is a small molecule inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. It is marketed under the brand name Inrebic. This compound functions as a selective inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways involved in the production and growth of blood cells .

Mechanism of Action

Target of Action

Fedratinib primarily targets Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 . JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis . These kinases play a crucial role in the signaling pathways that control cell division and apoptosis .

Mode of Action

This compound inhibits JAK2 by binding with high affinity to the substrate-binding site and with low affinity to the ATP-binding site . This inhibition of JAK2 prevents the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which in turn prevents cell division and induces apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound blocks the downstream signaling of this pathway, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to inhibit the interferon signaling pathway .

Pharmacokinetics

This compound is rapidly absorbed, reaching maximum plasma concentration approximately 3 hours post-dose . It has been shown to reach steady state within 15 days, with a mean accumulation ratio in the range of 3- to 4-fold . The pharmacokinetic parameters of this compound are minimally affected by food intake .

Result of Action

The molecular effects of this compound include the inhibition of JAK2, which leads to the prevention of cell division and induction of apoptosis . At the cellular level, this compound has been shown to inhibit fibroblast-to-myofibroblast transitions . In mouse models of V617F-driven myeloproliferative disease, this compound blocked phosphorylation of STAT5, increased survival, and improved disease features, including reduction of white blood cell counts, hematocrit, splenomegaly, and fibrosis .

Action Environment

The efficacy of this compound can be influenced by resistance to other treatments. For example, this compound has been shown to overcome resistance to Ruxolitinib, another JAK inhibitor . Environmental factors such as the presence of certain mutations can also influence the action of this compound . .

Biochemical Analysis

Biochemical Properties

Fedratinib interacts with the enzyme JAK2 and inhibits its activity . This interaction is competitive, meaning that this compound competes with the natural substrate of JAK2 for binding . The inhibition of JAK2 by this compound leads to a decrease in the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5 .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits cell division and induces apoptosis . Patients taking this compound may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of JAK2, which in turn inhibits the phosphorylation of STAT3 and STAT5 . This prevents cell division and induces apoptosis .

Temporal Effects in Laboratory Settings

In the phase 2 JAKARTA2 trial, this compound 400 mg once daily improved spleen volume and myelofibrosis symptom burden in patients with myelofibrosis resistant/intolerant to prior treatment . Long-term data are lacking due to early termination .

Dosage Effects in Animal Models

In mouse models of hemophagocytic lymphohistiocytosis, this compound, at clinically-relevant doses, was well-tolerated and suppressed IFN-γ–mediated STAT1 phosphorylation . The effects of this compound varied with different dosages .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 (CYP) enzyme CYP3A and secondarily by CYP2C19 . It also shows complex auto-inhibition, time-dependent inhibition, or mixed inhibition/induction of CYP enzymes including CYP3A .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is taken orally and is distributed within the body to exert its effects .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with JAK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fedratinib is synthesized through a multi-step process involving several key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure that the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Fedratinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

Fedratinib has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of JAK2 inhibitors and their interactions with other molecules.

    Biology: Employed in research to understand the role of JAK2 in cellular signaling pathways and its impact on cell proliferation and apoptosis.

    Medicine: Investigated for its therapeutic potential in treating various myeloproliferative disorders and other cancers.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its selectivity for JAK2 over other JAK family members, which may result in a different side effect profile compared to other JAK inhibitors. Additionally, this compound has shown efficacy in patients who are resistant or intolerant to ruxolitinib, making it a valuable option for second-line therapy .

Properties

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239483
Record name Fedratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4µg/mL
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

936091-26-8
Record name Fedratinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936091-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fedratinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fedratinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedratinib
Reactant of Route 2
Reactant of Route 2
Fedratinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fedratinib
Reactant of Route 4
Reactant of Route 4
Fedratinib
Reactant of Route 5
Reactant of Route 5
Fedratinib
Reactant of Route 6
Reactant of Route 6
Fedratinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.